N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide, also known as BTA-1, is a compound that has been extensively studied for its potential applications in scientific research. BTA-1 is a small molecule that has shown promise as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
Scientific Research Applications
Antimalarial and Antiviral Properties
Sulfonamide derivatives, including those related to the specified compound, have been investigated for their antimalarial and potential antiviral properties against COVID-19. Theoretical and experimental studies have shown these compounds exhibit significant in vitro antimalarial activity, characterized by low cytotoxicity and promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This indicates a potential application in the development of new antimalarial and antiviral agents (Fahim & Ismael, 2021).
Enzyme Inhibition for Therapeutic Applications
Certain benzothiazole sulfonamide compounds have been explored for their role as dual inhibitors of PI3Kα (phosphoinositide 3-kinase alpha) and mTOR (mammalian target of rapamycin), which are important targets for cancer therapy. These studies have focused on modifications to improve metabolic stability, indicating their relevance in the design of new anticancer drugs (Stec et al., 2011).
Anticonvulsant Activity
Research into heterocyclic compounds containing a sulfonamide thiazole moiety has revealed significant anticonvulsant activity. These findings suggest the potential application of such compounds in the development of treatments for epilepsy and related seizure disorders (Farag et al., 2012).
Inhibition of Enzymes Linked to Metabolic Disorders
Compounds with sulfonamide moieties have been synthesized and evaluated for their inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. These enzymes are involved in metabolic disorders such as diabetes and Alzheimer's disease, respectively. The research indicates these compounds' potential application in managing such conditions (Abbasi et al., 2019).
Carbonic Anhydrase Inhibition for Therapeutic Use
Thiazolylsulfonamides have been investigated for their carbonic anhydrase inhibitory action. These studies have demonstrated the potential of sulfonamide derivatives in treating various conditions, including glaucoma, epilepsy, and certain cancers, through the inhibition of carbonic anhydrases (Carta et al., 2017).
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S2/c1-16(23(4,18)19)7-10(17)14-13-15-11-8(20-2)5-6-9(21-3)12(11)22-13/h5-6H,7H2,1-4H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYKGVGAJDHVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.